molecular formula C15H17ClO3 B5091387 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one

7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one

Cat. No.: B5091387
M. Wt: 280.74 g/mol
InChI Key: OYNSXZYUARPYJO-UHFFFAOYSA-N
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Description

7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-keto esters in the presence of an acid catalyst. For instance, the Pechmann condensation reaction can be employed, where phenols react with β-keto esters under acidic conditions to form chromen-2-one derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted chromen-2-one derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one
  • 7-butoxy-6-chloro-4-phenyl-2H-chromen-2-one
  • 7-butoxy-6-chloro-4-propyl-2H-chromen-2-one

Uniqueness

7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the ethyl group at the 4th position may influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications .

Properties

IUPAC Name

7-butoxy-6-chloro-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c1-3-5-6-18-14-9-13-11(8-12(14)16)10(4-2)7-15(17)19-13/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNSXZYUARPYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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